molecular formula C8H9N3O B2596275 1-methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-5-carboxamide CAS No. 1248172-02-2

1-methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2596275
CAS No.: 1248172-02-2
M. Wt: 163.18
InChI Key: SZZUDOKRAJTFDC-UHFFFAOYSA-N
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Description

1-Methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-5-carboxamide is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methyl group at position 1, a prop-2-yn-1-yl group at the nitrogen atom, and a carboxamide group at position 5 of the pyrazole ring.

Scientific Research Applications

1-Methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-5-carboxamide has various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of “1-methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-5-carboxamide” is not specified in the available resources .

Safety and Hazards

The safety and hazards associated with “1-methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-5-carboxamide” are not specified in the available resources .

Future Directions

The future directions for the research and application of “1-methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-5-carboxamide” are not mentioned in the available resources .

Preparation Methods

The synthesis of 1-methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-5-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with prop-2-yn-1-amine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other nucleophiles such as halides or amines.

    Cyclization: Intramolecular cyclization reactions can occur under specific conditions, leading to the formation of fused ring systems.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-Methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:

    1-Methyl-1H-pyrazole-5-carboxamide: Lacks the prop-2-yn-1-yl group, which may result in different chemical and biological properties.

    1-Methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-4-carboxamide: Differs in the position of the carboxamide group, which can affect its reactivity and biological activity.

    1-Methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide: Another positional isomer with potentially different properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, stability, and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-methyl-N-prop-2-ynylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-3-5-9-8(12)7-4-6-10-11(7)2/h1,4,6H,5H2,2H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZUDOKRAJTFDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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